trans-2-(4-Dimethylaminophenyl)cyclopentanol
Description
trans-2-(4-Dimethylaminophenyl)cyclopentanol (CAS: 933674-37-4) is a chiral cyclopentanol derivative characterized by a dimethylamino-substituted phenyl group at the trans-2 position of the cyclopentane ring. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol. The compound exhibits a hydroxyl group and a dimethylaminophenyl moiety in a trans-configuration, which confers unique stereochemical and electronic properties. This structure is synthesized via asymmetric hydrogenation or stereoselective substitution reactions, as noted in its SMILES string (O[C@H]1[C@@H](CCC1)C2=CC=C(N(C)C)C=C2) and InChIKey (QRLCUDVDCWDQLF-QWHCGFSZSA-N) .
Sigma-Aldrich lists it as a specialty chemical for discovery purposes, though analytical data and specific applications remain proprietary .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]cyclopentan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-14(2)11-8-6-10(7-9-11)12-4-3-5-13(12)15/h6-9,12-13,15H,3-5H2,1-2H3 |
InChI Key |
QRLCUDVDCWDQLF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CCCC2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Dimethylaminophenyl)cyclopentanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 4-dimethylaminobenzaldehyde.
Reaction Conditions: A Grignard reaction is employed, where the Grignard reagent is prepared from 4-dimethylaminobenzyl chloride and magnesium in anhydrous ether.
Formation of Intermediate: The Grignard reagent reacts with cyclopentanone to form an intermediate alcohol.
Purification: The intermediate is then purified through recrystallization or column chromatography to obtain the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(4-Dimethylaminophenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry:
- Utilized in the development of new materials, including polymers and resins.
Mechanism of Action
The mechanism of action of trans-2-(4-Dimethylaminophenyl)cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclopentanols
Cyclopentanols with aryl or functionalized substituents are widely studied for their applications in pharmaceuticals, fragrances, and materials science. Below is a detailed comparison of trans-2-(4-Dimethylaminophenyl)cyclopentanol with key analogs:
Table 1: Structural and Functional Comparison
Key Comparison Points
Synthesis and Stereoselectivity this compound is synthesized via iridium-catalyzed asymmetric hydrogenation, a method also employed for other cyclopentanols (e.g., trans-2-(3-methoxy-2,5-dimethylphenyl) derivatives) to achieve >99% trans-selectivity and 99% ee . In contrast, sulfonamido analogs (e.g., trans-2-(4-phenoxybenzenesulfonamido)cyclopentanol) are synthesized via Staudinger reactions and sulfonyl chloride coupling, yielding 75–79% with moderate diastereoselectivity .
Fluorinated analogs (e.g., trans-2-(3-Fluorophenyl)cyclopentanol) exhibit increased metabolic stability and lipophilicity, critical for CNS-targeting pharmaceuticals .
Applications Sulfonamido derivatives (e.g., trans-2-(4-phenoxybenzenesulfonamido)cyclopentanol) are potent matrix metalloproteinase (MMP) inhibitors, with IC₅₀ values in the nanomolar range . Amino-substituted cyclopentanols (e.g., trans-2-aminocyclopentanol hydrochloride) serve as chiral auxiliaries in peptide synthesis .
Biological Activity
trans-2-(4-Dimethylaminophenyl)cyclopentanol is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C_{12}H_{17}N_O
- Molecular Weight : Approximately 205.3 g/mol
- Structural Features : The compound features a cyclopentanol structure with a dimethylaminophenyl group, which enhances its reactivity and biological activity.
Synthesis
Synthesis of this compound typically involves several key steps, including:
- Starting Materials : The synthesis often begins with commercially available cyclopentanol derivatives.
- Reactions : Common synthetic routes include:
- Nucleophilic Substitution : Utilizing dimethylamine to introduce the dimethylamino group.
- Reduction Reactions : Converting ketones or aldehydes to alcohols under controlled conditions.
Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest several potential activities:
- Enzyme Interaction : The dimethylamino group may enhance binding affinity to enzymes, influencing their catalytic activity.
- Receptor Modulation : This compound may act as a modulator for specific receptors involved in neurotransmission and metabolic processes.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit key enzymes like fatty acid synthase (FASN), which plays a critical role in lipid metabolism .
- Modulation of Neurotransmitter Systems : Given its structural similarity to known psychoactive compounds, it may influence neurotransmitter pathways, potentially impacting mood and cognitive functions.
Research Findings and Case Studies
Several studies have examined the biological implications of compounds related to this compound:
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential enzyme modulation and receptor interaction |
| 2-(4-tert-Butylphenyl)cyclopentanol | Similar cyclopentanol structure | Inhibitory effects on FASN |
| 2-(4-Methylphenyl)cyclopentanol | Similar cyclopentanol structure | Neurotransmitter modulation |
Q & A
Q. What are the key synthetic routes for synthesizing trans-2-(4-Dimethylaminophenyl)cyclopentanol?
- Methodology : The compound can be synthesized via asymmetric hydrogenation of a cyclopentanone precursor. For example, iridium-catalyzed hydrogenation of racemic ketones (e.g., trans-2-(3-methoxy-2,5-dimethylphenyl)-3-(ethoxycarbonyl)cyclopentanone) using chiral ligands like spiropyridine–aminophosphine achieves high enantioselectivity (>99% ee) and trans-selectivity (trans/cis >99:1) . Alternatively, hydroboration-oxidation of enamines (e.g., morpholino-substituted cyclopentenes) with disiamylborane or dicyclohexylborane yields trans-configured cyclopentanol derivatives, which can be adapted for this compound .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodology :
- NMR : H-NMR and C-NMR are critical for confirming stereochemistry and substituent positions. For example, axial vs. equatorial hydroxyl groups in cyclopentanol derivatives produce distinct splitting patterns (e.g., δ ~1.5–2.5 ppm for axial protons) .
- X-ray crystallography : High-pressure polymorphic studies (e.g., at 1.5 GPa) reveal conformational details, such as half-chair puckering and hydroxyl group orientation, using Cremer-Pople puckering parameters .
Q. What thermodynamic parameters are essential for optimizing synthesis yields?
- Methodology : Calculate enthalpy changes () , Gibbs free energy () , and equilibrium constants using group contribution methods. For cyclopentanol derivatives, the Ruzicka–Domalski method estimates liquid heat capacities, while the Yoneda method predicts standard entropy and enthalpy of formation . Experimental validation via calorimetry or gas chromatography ensures alignment with theoretical predictions .
Advanced Research Questions
Q. How can enantioselectivity be controlled during asymmetric synthesis of this compound?
- Methodology : Use chiral catalysts such as (R)-CAT2 , an iridium complex with a spiropyridine–aminophosphine ligand, to achieve >99% enantiomeric excess (ee). Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization. Kinetic resolution during dynamic kinetic resolution (DKR) further enhances stereochemical purity .
Q. What strategies resolve discrepancies between experimental and computational thermodynamic data in cyclopentanol synthesis?
- Methodology :
- Data reconciliation : Compare experimental yields (e.g., from GC-MS) with computational predictions (e.g., equilibrium constants from ) .
- Sensitivity analysis : Identify parameters (e.g., heat capacity estimations) most sensitive to errors. For example, re-evaluate group contribution assignments using the Ducros method for vaporization enthalpy .
- Multi-step validation : Isolate intermediates (e.g., cyclopentyl acetate) to validate stepwise thermodynamic feasibility .
Q. How does high-pressure polymorphism affect the stability and reactivity of this compound?
- Methodology :
- Structural analysis : At pressures >1 GPa, cyclopentanol adopts a half-chair conformation with axial hydroxyl groups, confirmed via fractional atomic coordinates and isotropic displacement parameters (Table 3 in ).
- Reactivity studies : High-pressure X-ray diffraction and Raman spectroscopy track conformational changes that influence nucleophilicity (e.g., hydroxyl group accessibility) .
Key Considerations for Experimental Design
- Stereochemical purity : Prioritize asymmetric catalysis over resolution techniques to avoid yield losses.
- Thermodynamic validation : Use iterative computational-experimental workflows to refine group contribution parameters.
- High-pressure studies : Apply crystallographic data to predict stability under industrial reaction conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
